molecular formula C17H27N3 B5748490 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine

1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5748490
M. Wt: 273.4 g/mol
InChI Key: OIUZRITYGWXAFC-UHFFFAOYSA-N
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Description

1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine involves its interaction with various neurotransmitter receptors in the brain. It acts as a partial agonist at the 5-HT1A receptor, which leads to the activation of downstream signaling pathways that regulate mood and anxiety. 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of cognition and perception. Additionally, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine enhances the release of dopamine and norepinephrine, which leads to increased activity in reward pathways and attention.
Biochemical and Physiological Effects:
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has been shown to have significant biochemical and physiological effects in various animal models. It has been found to increase locomotor activity and exploratory behavior in rats, which suggests a potential role in the treatment of attention deficit hyperactivity disorder (ADHD). 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has also been shown to reduce anxiety-like behavior in mice, which suggests a potential role in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has several advantages for use in lab experiments. It exhibits high affinity for specific neurotransmitter receptors, which allows for precise manipulation of these pathways. Additionally, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has a relatively long half-life, which allows for prolonged exposure in animal models. However, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine also has several limitations. It exhibits significant toxicity at high doses, which limits its use in certain experiments. Additionally, its effects on neurotransmitter pathways can be complex and difficult to interpret.

Future Directions

There are several future directions for research on 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine. One potential area of study is its potential use in the treatment of ADHD and other attention disorders. Additionally, further research is needed to understand the complex interactions between 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine and neurotransmitter receptors in the brain. Finally, there is potential for the development of novel compounds based on the structure of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine that exhibit improved efficacy and safety profiles.
In conclusion, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine and related compounds has the potential to lead to significant advancements in the field of neuroscience.

Synthesis Methods

The synthesis of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine involves the reaction of 4-methylcyclohexanone with 2-pyridinemethanamine in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with piperazine to yield 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine. The overall yield of this reaction is approximately 60%.

Scientific Research Applications

1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has also been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in reward pathways and attention.

properties

IUPAC Name

1-(4-methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-15-5-7-17(8-6-15)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-4,9,15,17H,5-8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUZRITYGWXAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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